![molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5](/img/structure/B596308.png)
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one
Vue d'ensemble
Description
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties that make it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the condensation of benzylamine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes steps such as purification through recrystallization or chromatography to achieve the desired product quality. Safety measures and environmental considerations are also critical in the industrial setting to ensure compliance with regulations .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds. These products can have different physical and chemical properties, making them useful for diverse applications .
Applications De Recherche Scientifique
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in the necroptosis pathway. By inhibiting RIPK1, this compound can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one: This compound has a phenyl group instead of a benzyl group, leading to different chemical properties and applications
Uniqueness
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Activité Biologique
Overview
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is an organic compound characterized by its unique spirocyclic structure and significant biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in inflammatory diseases and cancer treatment.
Target of Action
The primary target of this compound is RIPK1 , a critical kinase involved in necroptosis and inflammation. By inhibiting RIPK1, this compound disrupts the necroptosis pathway, which is a form of programmed cell death that can contribute to various pathologies when dysregulated.
Mode of Action
The compound acts as a potent inhibitor of RIPK1 by binding to its active site, which prevents the phosphorylation of downstream targets involved in necroptosis. This inhibition leads to significant anti-necroptotic effects in cellular models, particularly in U937 cells, a model for human histiocytic lymphoma.
Inhibitory Effects on RIPK1
Research indicates that derivatives of this compound exhibit substantial inhibitory activity against RIPK1. This has been demonstrated through various biochemical assays, including surface plasmon resonance and molecular docking simulations that elucidate the binding mechanisms and affinities for RIPK1 and related kinases.
Potential Therapeutic Applications
The unique structural properties of this compound suggest it may serve as a lead compound for developing new therapeutics targeting inflammatory pathways or cancer-related signaling mechanisms. Its biological activity also extends to potential antimicrobial and anticancer properties, making it a versatile candidate for further research .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of this compound:
- Anti-necroptotic Activity : In a study involving U937 cells, treatment with the compound resulted in decreased markers of necroptosis compared to untreated controls, highlighting its potential as a therapeutic agent in conditions where necroptosis is implicated.
- Binding Affinity Studies : Molecular docking studies have shown that this compound has a high binding affinity for RIPK1, suggesting that modifications to its structure could enhance its inhibitory potency against this target.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,7-Diazaspiro[4.5]decan-1-one | C₈H₁₄N₂O | Lacks benzyl group; simpler structure |
7-Benzyl-2,7-diazaspiro[4.5]decane | C₁₅H₁₈N₂ | Saturated variant without carbonyl |
7-Benzyl-2,7-diazaspiro[4.5]decane-1,3-dione | C₁₅H₁₈N₂O₂ | Contains additional carbonyl groups |
The distinct spirocyclic structure combined with the benzyl substituent and ketone functionality contributes to the unique biological activities observed in this compound compared to other similar compounds .
Propriétés
IUPAC Name |
9-benzyl-2,9-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGTEQSWKODCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676404 | |
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-65-5 | |
Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.